Rabacfosadine Demonstrates Statistically Significant Superiority Over Placebo in a Pivotal Clinical Trial
In a multicenter, randomized, double-blinded, placebo-controlled study involving 158 client-owned dogs with naïve or relapsed multicentric lymphoma, rabacfosadine (1 mg/kg IV every 21 days) demonstrated a statistically significant improvement in progression-free survival (PFS) and best overall response rate (BORR) compared to placebo [1].
| Evidence Dimension | Efficacy: Progression-Free Survival (PFS) and Best Overall Response Rate (BORR) |
|---|---|
| Target Compound Data | Median PFS: 82 days; BORR: 73.2% (50.9% CR, 22.3% PR) |
| Comparator Or Baseline | Placebo: Median PFS: 21 days; BORR: 5.6% (0% CR, 5.6% PR) |
| Quantified Difference | Median PFS: 82 vs 21 days (P < .0001, HR 6.265 [95% CI 3.947-9.945]); BORR: 73.2% vs 5.6% (P < .0001) |
| Conditions | Dogs with multicentric lymphoma; 1 mg/kg IV every 21 days for up to 5 treatments |
Why This Matters
This head-to-head trial provides definitive evidence of rabacfosadine's antitumor activity and establishes it as a statistically superior option over no treatment, supporting its use as an active therapeutic agent in canine lymphoma.
- [1] Weishaar, K. M., Wright, Z. M., Rosenberg, M. P., Post, G. S., McDaniel, J. A., Clifford, C. A., ... & Donoghue, A. R. (2022). Multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma. Journal of Veterinary Internal Medicine, 36(1), 215-226. View Source
